molecular formula C15H22O4 B14701628 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol CAS No. 25532-76-7

2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol

Cat. No.: B14701628
CAS No.: 25532-76-7
M. Wt: 266.33 g/mol
InChI Key: WDLVHAUYFXIZMX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol is a complex organic compound characterized by its unique spiro structure This compound features a cyclopropane ring fused to a dihydroindene moiety, with multiple hydroxyl and methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. This can be achieved through a series of reactions, including alkylation, cyclopropanation, and hydroxylation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also contribute to its binding affinity and specificity for certain targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol
  • **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol derivatives

Uniqueness

The uniqueness of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol lies in its spiro structure and the presence of multiple functional groups. This combination of features imparts distinct chemical properties and potential applications that are not commonly found in other compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

25532-76-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-(hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol

InChI

InChI=1S/C15H22O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,11-12,16-19H,4-5,7H2,1-3H3

InChI Key

WDLVHAUYFXIZMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)CO)O

Origin of Product

United States

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